molecular formula C25H30N4O4 B4540317 5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide

5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B4540317
M. Wt: 450.5 g/mol
InChI Key: IGTXQINWNYRIRE-UHFFFAOYSA-N
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Description

This compound features a 1-methyl-5-methoxyindole core linked via a 3-oxopropyl chain to a 4-(4-methoxyphenyl)piperazine moiety. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting GPCRs or enzymes, making this compound a candidate for similar therapeutic pathways .

Properties

IUPAC Name

5-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1-methylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-27-22-9-8-21(33-3)16-18(22)17-23(27)25(31)26-11-10-24(30)29-14-12-28(13-15-29)19-4-6-20(32-2)7-5-19/h4-9,16-17H,10-15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTXQINWNYRIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and an aromatic compound.

    Functionalization of the Indole Core: The indole core can be functionalized with a methoxy group through electrophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the functionalized indole core with the piperazine derivative to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The indole core can bind to multiple receptors, contributing to the compound’s biological activity . The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following compounds share partial structural homology with the target molecule:

Compound ID/Name Structural Features Target/Activity Key Data/Notes
Target Compound 5-methoxyindole, 4-methoxyphenylpiperazine, carboxamide, 3-oxopropyl linker Hypothesized kinase inhibitor No direct activity data; structural analogy to kinase inhibitors suggests potential
CDD-1431 (7a) Indole-pyrimidine core, sulfamoylphenyl-piperazine, carboxamide BMPR2-selective kinase inhibitor High potency in kinase assays; synthesized via Buchwald–Hartwig coupling
5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole (CAS 113963-68-1) 5-methoxyindole, 4-methylpiperazine Unknown Commercial availability (Calbiochem); no reported activity data
N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide (866149-20-4) Hydrazide linker, dual indole system Unknown Structural divergence (hydrazide vs. carboxamide) reduces direct comparability
N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (356090-88-5) Isoindole dione, chloro-methylphenyl, methoxypropyl Unknown Increased rigidity due to isoindole dione; differing pharmacophore

Pharmacological and Functional Insights

  • Kinase Inhibition Potential: CDD-1431 (7a) demonstrates that indole-piperazine-carboxamide hybrids can achieve kinase selectivity (e.g., BMPR2).
  • Piperazine Role : Piperazine derivatives often confer basicity and solubility. The 4-methoxyphenyl substituent in the target compound may reduce basicity compared to 4-methylpiperazine (CAS 113963-68-1), impacting membrane permeability .
  • Carboxamide vs. Hydrazide : The carboxamide group in the target compound offers stronger hydrogen-bonding capacity than hydrazide derivatives (e.g., 866149-20-4), which could improve target engagement .

Biological Activity

5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the indole derivative class. This compound is notable for its potential therapeutic applications, particularly in the fields of psychiatry and oncology, due to its interactions with various biological targets.

Chemical Structure

The compound's IUPAC name is 5-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1-methylindole-2-carboxamide. The molecular formula is C25H30N4O4C_{25}H_{30}N_{4}O_{4} with a molecular weight of 446.54 g/mol. The structure includes an indole core, a methoxy group, and a piperazine ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : Methods such as Fischer indole synthesis are utilized.
  • Introduction of the Piperazine Ring : This is often achieved through a Mannich reaction.
  • Functionalization : The indole core is functionalized with methoxy groups through electrophilic substitution.
  • Final Coupling : The piperazine derivative is coupled with the functionalized indole core to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent and a modulator of neurotransmitter systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxime moieties can enhance anticancer activity by targeting specific kinases involved in cancer cell proliferation. In particular, compounds with similar piperazine structures have demonstrated inhibition of FLT3 kinase activity, which is crucial in hematological malignancies.

Table 1: Comparison of Anticancer Activity (IC50 Values)

CompoundTarget KinaseIC50 (µM)
Compound AFLT30.072
Compound BDRAK10.008
5-Methoxy Indole DerivativeFLT3TBD

Neurotransmitter Modulation

The piperazine ring in this compound suggests potential interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at dopamine receptors.

The mechanism of action involves binding to specific receptors, modulating neurotransmitter release and activity. The presence of methoxy groups enhances lipophilicity, facilitating better blood-brain barrier penetration.

Study on Anticancer Efficacy

A study conducted on MV4-11 cells (with FLT3/ITD mutation) revealed that compounds similar to this compound exhibited significant cytotoxic effects. The compound induced cell cycle arrest and apoptosis at low concentrations (IC50 values as low as 0.072 µM) .

Neuropharmacological Assessment

In another study assessing the neuropharmacological properties, compounds with structural similarities were found to influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and anxiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide

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